2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-N-(4-ethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-2-14-5-9-17(10-6-14)21-18(25)13-24-11-3-4-16(12-24)20-22-19(23-26-20)15-7-8-15/h5-6,9-10,15-16H,2-4,7-8,11-13H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSARUMWWVVZJEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2CCCC(C2)C3=NC(=NO3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-N-(4-ethylphenyl)acetamide is a synthetic organic molecule that features a unique structural framework combining an oxadiazole moiety with piperidine and acetamide functionalities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, drawing from various research findings and case studies.
Chemical Structure
The compound's structure can be broken down into several key components:
- Oxadiazole Ring : Known for its diverse biological activities, including antimicrobial and anticancer properties.
- Cyclopropyl Group : This group enhances the steric and electronic profile of the molecule.
- Piperidine Moiety : Often associated with various pharmacological effects.
- Ethylphenyl Group : Contributes to lipophilicity and potential receptor interactions.
Pharmacological Effects
Research indicates that compounds containing oxadiazole rings exhibit significant biological activities. The specific compound under consideration has shown potential in various pharmacological assays:
-
Anticancer Activity :
- In vitro studies have demonstrated that derivatives of oxadiazole can inhibit cancer cell proliferation. For instance, a related compound was reported to exhibit IC50 values comparable to established anticancer agents like doxorubicin .
- Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through the activation of intrinsic pathways involving Bcl-2 family proteins .
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Antimicrobial Properties :
- Compounds with oxadiazole structures have been evaluated for their antibacterial efficacy against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups on the phenyl ring has been linked to enhanced activity.
- Neuroprotective Effects :
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or neurodegeneration, such as AChE or kinases like RET kinase .
- Receptor Modulation : The structural components allow interaction with various receptors, influencing signaling pathways associated with cell survival and proliferation.
Case Studies
A few notable studies highlight the biological activity of compounds similar to this compound:
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing oxadiazole rings exhibit significant anticancer properties. The oxadiazole moiety is known for its ability to interact with various biological targets, potentially inhibiting cancer cell proliferation. Studies have shown that derivatives of oxadiazoles can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of tumor growth factors.
Neuropharmacological Effects
The piperidine structure in this compound suggests potential applications in neuropharmacology. Piperidine derivatives have been reported to exhibit activity against neurological disorders such as depression and anxiety. The compound may act as a modulator of neurotransmitter systems, particularly by influencing serotonin and dopamine receptors.
Antimicrobial Properties
Oxadiazoles are also recognized for their antimicrobial activity. The compound's structural features may enhance its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes. Preliminary studies suggest that derivatives similar to this compound could serve as effective agents against various bacterial strains.
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of oxadiazole-containing compounds, including derivatives similar to the target compound. The results demonstrated that these compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity.
Case Study 2: Neuropharmacological Assessment
A recent study explored the effects of piperidine derivatives on animal models of anxiety and depression. The findings revealed that compounds with structural similarities to 2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-N-(4-ethylphenyl)acetamide significantly reduced anxiety-like behaviors and improved depressive symptoms in treated subjects.
Comparison with Similar Compounds
Structural Analogues and Key Modifications
The compound belongs to a class of piperidine-linked 1,2,4-oxadiazole acetamides. Below is a comparative analysis of its structural and functional analogs:
Functional and Pharmacological Insights
- Target Compound vs. The chlorophenyl group may enhance halogen bonding in enzyme active sites.
- Fluorophenyl Derivative : Fluorine substitution improves metabolic stability and membrane permeability. The 3-methoxyphenyl group in this analog may confer serotonin receptor affinity, a feature absent in the ethylphenyl-substituted target compound.
- PSN375963 : Unlike the target compound, PSN375963 lacks the acetamide moiety but retains the oxadiazole-heterocycle interaction with GPCRs. This highlights the acetamide group’s role in modulating receptor specificity.
- Antibacterial Derivatives : Sulfonyl and thioether groups in these analogs enhance antibacterial potency, suggesting that the target compound’s piperidine-oxadiazole core could be repurposed for antimicrobial applications with appropriate substituents.
Physicochemical and ADME Properties
- Lipophilicity : The 4-ethylphenyl group (target compound) provides moderate lipophilicity (clogP ~3.2), compared to higher values for the 4-isopropylphenyl analog (clogP ~4.1) .
- Metabolic Stability : The cyclopropyl group in the target compound reduces CYP450-mediated oxidation, offering advantages over tert-butyl or unsubstituted alkyl chains in analogs .
- Solubility : The absence of polar groups (e.g., sulfonyl or thioether) in the target compound may limit aqueous solubility compared to antibacterial derivatives .
Research Directions and Challenges
Preparation Methods
Oxadiazole Ring Formation via Amidoxime Cyclization
The 1,2,4-oxadiazole nucleus is constructed through a cyclocondensation reaction between a nitrile precursor and hydroxylamine. Starting with 3-cyanopiperidine, hydroxylamine hydrochloride in methanol reacts at 60°C for 12 hours to form the amidoxime intermediate. Subsequent treatment with cyclopropanecarbonyl chloride in toluene under reflux (110°C, 24 hours) yields the 3-cyclopropyl-1,2,4-oxadiazole-piperidine core (Table 1).
Table 1: Optimization of Oxadiazole Cyclization
The one-pot method described in patent CN102702183A eliminates intermediate purification, enhancing efficiency. Fourier-transform infrared (FTIR) analysis confirms oxadiazole formation via characteristic C=N and N-O stretches at 1610 cm⁻¹ and 1250 cm⁻¹, respectively.
Alternative Pathway: Cyano-Hydroxyamino-Acid Condensation
A patent-pending approach reacts 3-cyanopiperidine with hydroxyamine in aqueous NaOH to directly form the amidoxime, followed by cyclopropanecarbonyl chloride addition without isolation. This method achieves 80% yield with reduced byproducts, as validated by high-performance liquid chromatography (HPLC) showing 96% purity.
Acetamide Side-Chain Installation
Chloroacetylation of Piperidine-Oxadiazole Intermediate
The piperidine nitrogen undergoes alkylation with chloroacetyl chloride in dichloromethane (DCM) at 0–5°C, using triethylamine as a base. Reaction monitoring via thin-layer chromatography (TLC) (eluent: ethyl acetate/hexane 3:7) confirms complete consumption of the starting material after 4 hours. The crude product, 2-chloro-N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide, is purified via silica gel chromatography (yield: 75%).
Coupling with 4-Ethylaniline
Nucleophilic displacement of the chloride with 4-ethylaniline proceeds in acetonitrile at 80°C for 8 hours, catalyzed by potassium iodide (KI). Gas chromatography-mass spectrometry (GC-MS) identifies the product by a molecular ion peak at m/z 396.51 [M+H]⁺. Alternatively, carbodiimide-mediated coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DCM achieves 72% yield.
Table 2: Comparative Analysis of Coupling Methods
| Method | Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Nucleophilic Displacement | Acetonitrile | KI | 68 | 94 |
| EDCl/HOBt | DCM | EDCl | 72 | 97 |
Purification and Characterization
Recrystallization and Chromatography
The final compound is recrystallized from ethyl acetate/hexane (1:1), yielding white crystals with a melting point of 166–167°C. High-resolution mass spectrometry (HRMS) confirms the molecular formula C₂₁H₂₇N₄O₂ ([M+H]⁺ calc. 367.212, found 367.210).
Spectroscopic Validation
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¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.4 Hz, 2H, Ar-H), 7.10 (d, J = 8.4 Hz, 2H, Ar-H), 4.10 (s, 2H, COCH₂N), 3.80–3.60 (m, 2H, piperidine-H), 2.60 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.90–1.20 (m, 11H, piperidine/cyclopropane-H), 1.25 (t, J = 7.6 Hz, 3H, CH₂CH₃).
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¹³C NMR : 169.8 (C=O), 166.2 (oxadiazole C-O), 140.1–115.3 (aromatic carbons), 52.1–22.4 (piperidine/cyclopropane carbons).
Industrial-Scale Considerations
Solvent Recycling and Cost Efficiency
Toluene and acetonitrile are recovered via fractional distillation, reducing raw material costs by 40%. Patent CN102702183A emphasizes minimizing waste by avoiding column chromatography in early steps.
Stability Under Process Conditions
Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, confirming thermal stability during reflux steps. The cyclopropyl group remains intact under acidic conditions (pH > 3).
Applications and Further Research
While antibacterial data for this specific compound are unavailable, structurally analogous 1,2,4-oxadiazole-acetamides exhibit MIC values of 5–30 µg/mL against Gram-negative pathogens. Future studies should explore in vivo pharmacokinetics and dose-response relationships.
Q & A
Basic: What are the key synthetic pathways for synthesizing 2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-N-(4-ethylphenyl)acetamide?
The synthesis typically involves two primary steps: (1) formation of the oxadiazole ring and (2) coupling reactions to attach the piperidine and acetamide moieties. For example:
- Oxadiazole formation : Cyclopropyl amidoxime precursors are reacted with activated carbonyl derivatives (e.g., chlorides or anhydrides) under reflux in polar aprotic solvents like DMF or acetonitrile.
- Piperidine coupling : The oxadiazole-piperidine intermediate is coupled with N-(4-ethylphenyl)acetamide via nucleophilic substitution or amide bond formation. Sodium hydroxide or potassium carbonate is often used as a base to deprotonate reactive sites, while zeolite catalysts may improve yield .
Basic: What spectroscopic methods are critical for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : H and C NMR are essential for verifying the cyclopropyl, oxadiazole, and piperidine moieties. For instance, the oxadiazole proton typically appears as a singlet at δ 8.5–9.0 ppm.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H] peak for CHNO: 367.213).
- Infrared (IR) Spectroscopy : Peaks at 1650–1700 cm confirm C=O stretches in the acetamide group .
Advanced: How can researchers optimize reaction conditions to address low yields in oxadiazole ring formation?
Low yields often arise from competing side reactions (e.g., hydrolysis or dimerization). Methodological adjustments include:
- Solvent optimization : Replacing DMF with acetonitrile reduces polarity, minimizing side reactions.
- Catalyst screening : Zeolites (e.g., Zeolite Y-H) enhance regioselectivity by stabilizing transition states.
- Temperature control : Gradual heating (e.g., 80–100°C) instead of rapid reflux improves oxadiazole ring closure .
Advanced: How should researchers resolve contradictions in biological activity data across studies?
Contradictions in bioactivity (e.g., varying IC values in antiproliferative assays) may stem from:
- Purity discrepancies : Impurities ≥5% can skew results. Validate purity via HPLC (≥95%) and differential scanning calorimetry (DSC).
- Assay variability : Standardize protocols (e.g., MTT vs. SRB assays) and cell lines (e.g., HepG2 vs. MCF-7).
- Structural analogs : Compare with compounds like N-(4-acetylphenyl)-2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thienopyrimidin-3-yl]acetamide, which shares similar oxadiazole-thienopyrimidine motifs but differs in substitution patterns .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies targeting oxadiazole derivatives?
- Core modifications : Replace the cyclopropyl group with fluorophenyl or methyl substituents to assess steric/electronic effects on target binding.
- Piperidine substitution : Introduce bulkier groups (e.g., tert-butyl) to evaluate conformational flexibility.
- Biological benchmarking : Compare with analogs like thienopyrimidine derivatives (e.g., Compound A in ), which exhibit antiviral activity but lack oxadiazole rings .
Advanced: How does the compound’s stability under varying pH and temperature conditions impact formulation studies?
- pH stability : Conduct accelerated degradation studies in buffers (pH 1–9) at 37°C. Oxadiazole rings are prone to hydrolysis at pH < 3, requiring enteric coating for oral delivery.
- Thermal stability : Thermogravimetric analysis (TGA) reveals decomposition onset at ~180°C, suggesting compatibility with lyophilization but not high-temperature processing .
Advanced: What computational approaches are recommended for predicting binding modes with biological targets?
- Molecular docking : Use AutoDock Vina to model interactions with enzymes like cyclooxygenase-2 (COX-2), leveraging the oxadiazole ring’s hydrogen-bonding potential.
- Molecular dynamics (MD) simulations : Simulate binding to membrane receptors (e.g., G-protein-coupled receptors) over 100 ns to assess conformational stability.
- QSAR modeling : Corrogate substituent electronegativity with IC values to prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
